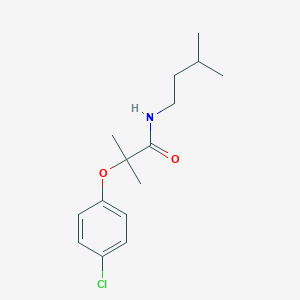

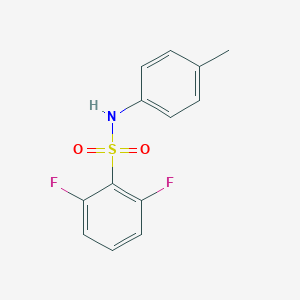

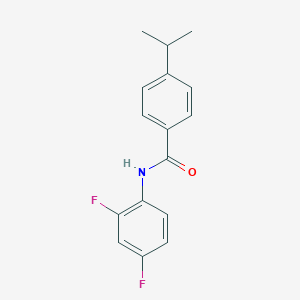

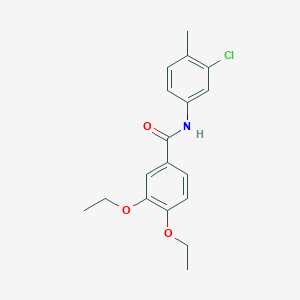

![molecular formula C14H22Cl2N2 B263709 N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)

N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine, commonly known as DCB, is a chemical compound that has been widely used in scientific research for its unique properties. DCB is a tertiary amine that belongs to the family of quaternary ammonium compounds, which are known for their antimicrobial and antiviral properties.

Wirkmechanismus

DCB binds to DNA and RNA through electrostatic interactions between the positively charged quaternary ammonium group and the negatively charged phosphate groups in the nucleic acid backbone. This binding interferes with the normal structure and function of nucleic acids, leading to inhibition of replication, transcription, and translation. DCB also disrupts the integrity of cell membranes, leading to leakage of cellular contents and cell death.

Biochemical and Physiological Effects

DCB has been shown to have antimicrobial and antiviral properties against a wide range of microorganisms, including bacteria, fungi, and viruses. DCB has also been shown to have anti-inflammatory and analgesic properties, and to modulate the immune response. DCB has been used in the treatment of various diseases, including infections, inflammation, and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

DCB has several advantages for lab experiments, including its selectivity for DNA and RNA, its antimicrobial and antiviral properties, and its ability to modulate the immune response. However, DCB also has some limitations, including its toxicity, its potential for non-specific binding to other biomolecules, and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on DCB. One direction is to investigate the use of DCB as a therapeutic agent for the treatment of infectious diseases, inflammation, and cancer. Another direction is to develop new derivatives of DCB with improved properties, such as increased selectivity, reduced toxicity, and enhanced solubility. Finally, research can focus on the mechanism of action of DCB and its interactions with other biomolecules, which can provide insights into the basic biology of cells and organisms.

Conclusion

In conclusion, DCB is a chemical compound that has been widely used in scientific research for its unique properties. DCB has been shown to have antimicrobial and antiviral properties, and to modulate the immune response. DCB has several advantages for lab experiments, including its selectivity for DNA and RNA, but also has some limitations, including its toxicity and limited solubility. Future research can focus on the development of new derivatives of DCB with improved properties, and on the mechanism of action of DCB and its interactions with other biomolecules.

Synthesemethoden

DCB can be synthesized by reacting 3,4-dichlorobenzyl chloride with N,N-diethylethylenediamine in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields DCB as a colorless liquid. The purity of the product can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

DCB has been widely used in scientific research for its ability to selectively bind to DNA and RNA, and for its antimicrobial and antiviral properties. DCB has been used to study the structure and function of nucleic acids, and to investigate the role of DNA and RNA in cellular processes such as replication, transcription, and translation. DCB has also been used to study the mechanism of action of antimicrobial and antiviral agents, and to develop new drugs for the treatment of infectious diseases.

Eigenschaften

Molekularformel |

C14H22Cl2N2 |

|---|---|

Molekulargewicht |

289.2 g/mol |

IUPAC-Name |

N-[(3,4-dichlorophenyl)methyl]-N//',N//'-diethylpropane-1,3-diamine |

InChI |

InChI=1S/C14H22Cl2N2/c1-3-18(4-2)9-5-8-17-11-12-6-7-13(15)14(16)10-12/h6-7,10,17H,3-5,8-9,11H2,1-2H3 |

InChI-Schlüssel |

AJCAMRFVASYHTQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNCC1=CC(=C(C=C1)Cl)Cl |

Kanonische SMILES |

CCN(CC)CCCNCC1=CC(=C(C=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

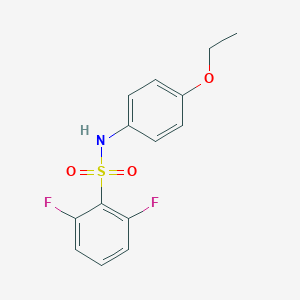

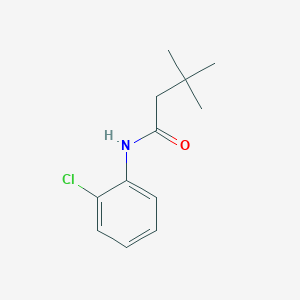

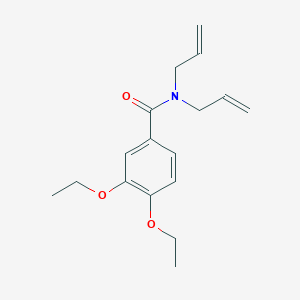

![N-[4-(trifluoromethoxy)phenyl]isonicotinamide](/img/structure/B263652.png)